Methyl 4-chloro-6,8-dimethyl-quinoline-2-carboxylate
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Overview
Description
Methyl 4-chloro-6,8-dimethyl-quinoline-2-carboxylate is a quinoline derivative with a molecular formula of C₁₂H₁₂ClNO₂. Quinolines are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions typically require high temperatures and strong acids.
Doebner-Miller Reaction: This method involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. The reaction conditions are milder compared to the Skraup synthesis.
Biltz Synthesis: This method involves the cyclization of ortho-nitroanilines with β-diketones under acidic conditions. The reaction typically requires heating and the use of strong acids.
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are commonly employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline derivative to its corresponding hydroquinoline or dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong bases like sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4-chloro-6,8-dimethyl-quinoline-2,3-dione.
Reduction: Hydroquinoline and dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the position and nature of the substituent.
Scientific Research Applications
Chemistry: Methyl 4-chloro-6,8-dimethyl-quinoline-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Quinoline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound has shown potential in inhibiting the growth of certain cancer cells.
Medicine: This compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for use in drugs targeting various diseases, including infectious diseases and cancer.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals. This compound can serve as a precursor in these processes.
Mechanism of Action
The mechanism by which Methyl 4-chloro-6,8-dimethyl-quinoline-2-carboxylate exerts its effects depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with DNA to prevent replication.
Molecular Targets and Pathways Involved:
Enzymes: Quinoline derivatives can inhibit enzymes involved in critical biological pathways, such as DNA replication and cell division.
Receptors: Some quinoline derivatives act as agonists or antagonists of specific receptors, modulating their activity.
DNA: Interaction with DNA can lead to the inhibition of transcription and replication, affecting cell growth and proliferation.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug that also has anti-inflammatory properties.
Quinine: Another antimalarial agent with similar structural features.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.
Uniqueness: Methyl 4-chloro-6,8-dimethyl-quinoline-2-carboxylate is unique in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its chloro and methyl groups contribute to its distinct properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H12ClNO2 |
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Molecular Weight |
249.69 g/mol |
IUPAC Name |
methyl 4-chloro-6,8-dimethylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-7-4-8(2)12-9(5-7)10(14)6-11(15-12)13(16)17-3/h4-6H,1-3H3 |
InChI Key |
OERWKPNZDNNBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C(=O)OC)Cl)C |
Origin of Product |
United States |
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